molecular formula C7H14O4S B14328603 3,3-Dimethylbut-1-yn-1-ol;methanesulfonic acid CAS No. 105639-61-0

3,3-Dimethylbut-1-yn-1-ol;methanesulfonic acid

Cat. No.: B14328603
CAS No.: 105639-61-0
M. Wt: 194.25 g/mol
InChI Key: IAESPIWTBJUKCC-UHFFFAOYSA-N
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Description

3,3-Dimethylbut-1-yn-1-ol is an organic compound with the molecular formula C6H10O. It is also known as tert-butylacetylene. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH4O3S. These compounds are often used in various chemical reactions and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylbut-1-yn-1-ol can be synthesized through the reaction of 3,3-dimethyl-1-butyne with methanesulfonyl chloride and triethanolamine to produce its mesylate. The mesylate is then displaced to make thiolacetate .

Industrial Production Methods

Industrial production methods for 3,3-Dimethylbut-1-yn-1-ol typically involve the use of large-scale organic synthesis techniques. Methanesulfonic acid is produced industrially by the oxidation of methyl mercaptan or dimethyl sulfide with oxygen or nitrogen dioxide.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbut-1-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3-Dimethylbut-1-yn-1-ol and methanesulfonic acid have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylbut-1-yn-1-ol involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the molecule, which interact with reagents and catalysts to form new products. Methanesulfonic acid acts as a strong acid and can protonate various substrates, facilitating their transformation into desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylbut-1-yn-1-ol is unique due to its triple bond and the presence of a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Methanesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in various chemical processes.

Properties

CAS No.

105639-61-0

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

3,3-dimethylbut-1-yn-1-ol;methanesulfonic acid

InChI

InChI=1S/C6H10O.CH4O3S/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,1-3H3;1H3,(H,2,3,4)

InChI Key

IAESPIWTBJUKCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CO.CS(=O)(=O)O

Origin of Product

United States

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